Tetradecylamine hydrochloride

Mineral flotation Cationic collector Diaspore processing

Researchers requiring a C14 cationic surfactant for mineral flotation or corrosion inhibition often face a trade-off between chain-length-dependent performance and low-temperature solubility. Tetradecylamine hydrochloride (CAS 1838-04-6) resolves this with a balanced C14 architecture. Key evidence includes: • Lepidolite flotation recovery of 72.3% as a stand-alone collector, outperforming the C16 homolog by 32.3 percentage points with minimal frother dependency. • A wider effective flotation pH range than hexadecylamine for diaspore bauxite ores, increasing operational flexibility. • 68.7% corrosion inhibition efficiency in 0.5 M H₂SO₄, tunable to 78.2% via co-formulation with dodecylthiol. • In vitro antimicrobial potency comparable to chlorhexidine against a broad spectrum, with specific anti-tubercular activity. Supplied with batch-specific certificates of analysis for reliable procurement.

Molecular Formula C14H32ClN
Molecular Weight 249.86 g/mol
CAS No. 1838-04-6
Cat. No. B158132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetradecylamine hydrochloride
CAS1838-04-6
Synonymsmyristylamine
N-tetradecylamine
N-tetradecylamine acetate
N-tetradecylamine citrate
N-tetradecylamine hydrobromide
N-tetradecylamine hydrochloride
N-tetradecylamine hydrofluoride
tetradecylamine acetate
tetradecylammonium chloride
Molecular FormulaC14H32ClN
Molecular Weight249.86 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC[NH3+].[Cl-]
InChIInChI=1S/C14H31N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;/h2-15H2,1H3;1H
InChIKeyKKWUACQXLWHLCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetradecylamine Hydrochloride (CAS 1838-04-6): Technical Baseline and Procurement Context


Tetradecylamine hydrochloride (CAS 1838-04-6; synonym: myristylamine hydrochloride) is a C14 long-chain primary alkylamine hydrochloride salt with molecular formula C14H31ClN and molecular weight 249.86 g/mol [1]. As a cationic surfactant belonging to the n-alkylamine hydrochloride homologous series, this compound exhibits surface-active properties derived from its 14-carbon hydrophobic tail and protonated amine head group [2]. The compound decomposes at approximately 300 °C and demonstrates pH-dependent solubility behavior characteristic of long-chain alkylammonium salts [1]. Its molecular architecture positions it at the mid-point of the industrially relevant C12–C18 alkylamine series, conferring a balance of hydrophobicity, micellization behavior, and interfacial adsorption characteristics that differentiate it from shorter-chain and longer-chain analogs.

Why C12 or C16 Alkylamine Hydrochlorides Cannot Simply Substitute Tetradecylamine Hydrochloride


Generic substitution within the alkylamine hydrochloride series is not functionally neutral. Systematic studies demonstrate that the number of carbon atoms in the alkyl chain fundamentally governs interfacial adsorption kinetics, zeta potential modification of mineral surfaces, and flotation recovery performance [1]. Dodecylamine hydrochloride (C12) exhibits lower hydrophobicity and different adsorption density profiles, while hexadecylamine hydrochloride (C16) and octadecylamine hydrochloride (C18) present higher Krafft points and solubility constraints that impair low-temperature applicability [2]. Furthermore, the C14 chain length confers a specific balance between antimicrobial potency and cytotoxicity that diverges from both shorter and longer homologs [3]. Consequently, selecting tetradecylamine hydrochloride versus an analog is not a commodity procurement decision; it requires evidence-based differentiation aligned with specific performance requirements in flotation recovery, corrosion inhibition efficiency, antimicrobial activity, or surfactant formulation properties.

Tetradecylamine Hydrochloride: Quantitative Differentiation Evidence Guide


Alkyl Chain Length-Dependent Zeta Potential Modification in Diaspore Flotation

In a direct comparative study of alkylamine hydrochloride homologs (C12, C14, C16) under identical experimental conditions, tetradecylamine hydrochloride (C14) produced intermediate yet distinct zeta potential modification of diaspore surfaces compared to dodecylamine hydrochloride (C12) and hexadecylamine hydrochloride (C16) [1]. The adsorption of all three homologs shifted zeta potential to more positive values with increasing concentration, but the C14 chain length provided an optimal balance between hydrophobic driving force for adsorption and electrostatic repulsion effects at the solid-liquid interface, influencing the effective flotation pH range [1].

Mineral flotation Cationic collector Diaspore processing

Comparative Antimicrobial Activity: Tetradecylamine Hydrochloride vs. Hexadecylamine Hydrochloride and Chlorhexidine

A direct head-to-head comparison of antimicrobial activity using standardized tube dilution methods revealed that tetradecylamine hydrochloride (C14) and chlorhexidine exhibited similar antibacterial potency, both being effective at low concentrations against most organisms tested, whereas hexadecylamine hydrochloride (C16) inhibited microbial growth but required higher concentrations to achieve comparable efficacy [1]. This structure-activity relationship demonstrates that antimicrobial potency within the alkylamine series does not monotonically increase with chain length; the C14 homolog achieves a favorable balance of membrane-disrupting activity relative to the C16 compound.

Antimicrobial surfactant Oral care formulation Cationic biocide

Corrosion Inhibition Efficiency of Tetradecylamine Self-Assembled Films on Iron in Acidic Media

Self-assembled films of tetradecylamine formed on iron surfaces were evaluated for corrosion inhibition in 0.5 mol/L H2SO4 using electrochemical impedance spectroscopy [1]. The maximal inhibition efficiency of the pure tetradecylamine film was quantified at 68.7%. Critically, when tetradecylamine films were modified with dodecylthiol, the mixed films became denser and more stable, increasing the inhibition efficiency to 78.2%—an absolute improvement of 9.5 percentage points relative to the single-component tetradecylamine film and markedly superior to dodecylthiol single films [1].

Corrosion inhibition Self-assembled monolayer Acid pickling

Flotation Recovery of Lepidolite: Tetradecylamine vs. Other n-Alkylamines with MIBC Synergism

A systematic comparison of n-alkylamine collectors (C10, C12, C14, C16) for lepidolite flotation at pH 3 revealed chain length-dependent recovery profiles [1]. Tetradecylamine (TDA, C14) alone achieved 72.30 ± 3.34% recovery, intermediate between dodecylamine (86.28 ± 4.33%) and hexadecylamine (40.02 ± 2.27%). With methyl isobutyl carbinol (MIBC) addition, TDA recovery increased modestly to 73.38 ± 4.27%, whereas HCA recovery more than doubled from 40.02% to 79.60 ± 2.23% [1]. This differential response demonstrates that TDA operates via a distinct adsorption and bubble-property modification mechanism relative to its homologs, and its performance is less dependent on frother addition than HCA.

Lepidolite flotation Lithium extraction Cationic collector optimization

Specific Anti-Tubercular Activity: Tetradecylamine vs. Other Surface-Active Agents

In a comparative evaluation of surface-active agents against tubercle bacilli, most compounds tested exhibited poor killing action [1]. Among all preparations examined, only Armeen 14D (principally tetradecylamine) demonstrated sufficient activity to be considered for practical disinfection applications, causing complete killing of tubercle bacilli at a dilution of 1:1000 [1]. This represents a qualitative and quantitative differentiation from the broader class of surface-active agents, which failed to achieve comparable efficacy under identical test conditions.

Antimycobacterial agent Tuberculosis disinfection Quaternary amine biocide

Synergistic Anti-Plaque Efficacy: Tetradecylamine Hydrochloride Combined with Aluminum and/or Zinc Ions

Tetradecylamine alone, when formulated at a 1% concentration in toothpaste and compared to a placebo control in a three-week clinical study with normal brushing and dental care, reduced plaque growth by nearly 40% [1]. A subsequent patent disclosed a synergistic anti-plaque mixture comprising tetradecylamine in combination with aluminum and/or zinc ions, demonstrating enhanced plaque-retarding efficacy beyond the amine alone [2]. This synergistic effect is not documented for other alkylamine homologs within the same patent disclosure, positioning tetradecylamine as a preferred amine partner for metal-ion co-formulation in oral care applications.

Dental plaque inhibition Oral care active Cationic amine formulation

Tetradecylamine Hydrochloride (CAS 1838-04-6): Evidence-Backed Application Scenarios for Scientific Selection


Diaspore and Bauxite Flotation: Optimizing Zeta Potential Modification with Controlled Chain Length

In bauxite beneficiation where diaspore is the primary aluminum-bearing mineral, tetradecylamine hydrochloride (C14) serves as a cationic collector that provides an intermediate adsorption strength and zeta potential modification profile between the weaker C12 homolog and the overly hydrophobic C16 homolog [1]. The solution chemistry calculations presented in direct comparative studies demonstrate that the C14 chain length yields a wider effective flotation pH range than C16 at elevated collector concentrations, offering process engineers greater operational flexibility and reduced sensitivity to pH fluctuations [1]. This scenario applies to mining operations processing diaspore-containing ores where reagent cost, flotation selectivity, and circuit robustness are balanced procurement considerations.

Lepidolite Flotation for Lithium Recovery: Single-Reagent Simplicity vs. Frother-Enhanced Performance

Tetradecylamine (TDA, C14) in lepidolite flotation at pH 3 achieves 72.30 ± 3.34% recovery as a stand-alone collector—a performance level that is 32.3 percentage points higher than hexadecylamine (HCA) used alone [2]. Critically, TDA exhibits minimal sensitivity to MIBC frother addition (+1.08 percentage point enhancement), whereas HCA recovery more than doubles from 40% to 79.6% with MIBC co-addition [2]. For lithium extraction operations prioritizing reagent simplicity, reduced formulation complexity, and predictable performance with minimal frother dependency, tetradecylamine hydrochloride is the preferred procurement choice. For operations where maximum recovery is paramount and multi-component reagent systems are acceptable, HCA with MIBC may be considered, but this entails higher formulation complexity and cost.

Acid Corrosion Inhibition for Iron and Steel: Self-Assembled Monolayer Protection and Thiol Synergism

In industrial acid pickling, descaling, and chemical cleaning operations where iron or steel components are exposed to 0.5 mol/L H2SO4, tetradecylamine forms self-assembled protective films that achieve 68.7% corrosion inhibition efficiency [3]. For applications requiring enhanced protection, tetradecylamine can be co-formulated with dodecylthiol to produce mixed films that increase inhibition efficiency to 78.2%—a 9.5 percentage point absolute improvement over single-component tetradecylamine films [3]. This formulation pathway is directly supported by electrochemical impedance spectroscopy data and enables tunable corrosion protection based on operational requirements. Procurement decisions should weigh whether single-component simplicity (68.7% IE) or mixed-film performance (78.2% IE) aligns with corrosion control specifications.

Antimicrobial Formulation Development: Balancing Potency, Substantivity, and Anti-Tubercular Specificity

Tetradecylamine hydrochloride offers a differentiated antimicrobial profile suitable for specialized biocide and oral care formulations. In vitro, it exhibits potency comparable to chlorhexidine against a broad spectrum of organisms, outperforming the C16 homolog which requires higher concentrations [4]. In vivo salivary rinse studies demonstrate that tetradecylamine reduces total viable salivary bacteria and streptococci, with the reduction dissipating approximately 3 hours after a single rinse—contrasting with chlorhexidine's more prolonged substantivity [4]. Additionally, tetradecylamine is distinguished by specific anti-tubercular activity, achieving complete killing of Mycobacterium tuberculosis at 1:1000 dilution whereas most surface-active agents fail [5]. This combination of broad-spectrum potency, defined substantivity profile, and antimycobacterial specificity makes tetradecylamine hydrochloride suitable for formulations where controlled antimicrobial persistence and tuberculocidal activity are valued attributes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tetradecylamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.